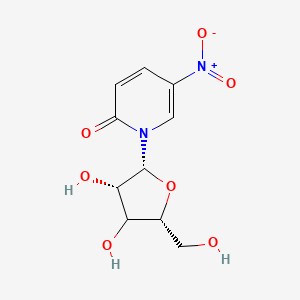
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is a synthetic nucleoside analog This compound is characterized by the presence of a ribofuranosyl group attached to a nitropyrine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one typically involves the glycosylation of a nitropyrine derivative with a ribofuranosyl donor. One common method involves the use of a protected ribofuranosyl halide, which reacts with the nitropyrine under acidic or basic conditions to form the desired nucleoside analog. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like silver perchlorate or trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and subsequent deprotection steps are crucial to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitropyrine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various glycosylated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Medicine: Investigated as a potential therapeutic agent for viral infections and certain types of cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, thereby inhibiting the replication of viruses and the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole): Known for its broad-spectrum antiviral activity.
3(5)-α-D-Ribofuranosylpyrazole: Another nucleoside analog with potential antiviral properties.
Uniqueness
1-(|A-D-Ribofuranosyl)-5-nitropyrine-2(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitropyrine moiety allows for versatile chemical modifications, making it a valuable compound for the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C10H12N2O7 |
|---|---|
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2/t6-,8?,9+,10-/m1/s1 |
InChI-Schlüssel |
GSGNUHMLOMOYQL-HZRXXTQPSA-N |
Isomerische SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















